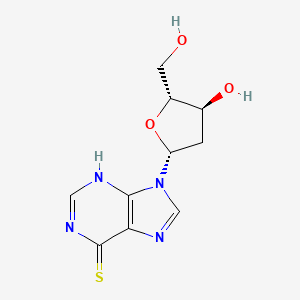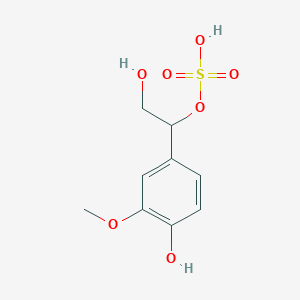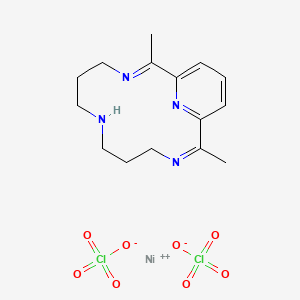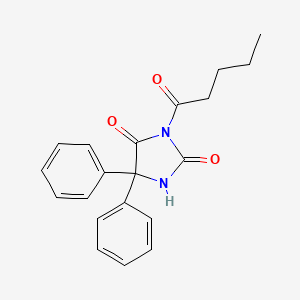
2'-脱氧-6-硫代肌苷
描述
阿拉伯糖基巯基嘌呤是一种属于核苷类似物类的化合物。这些化合物在结构上与天然存在的核苷相似,并具有显著的生物活性。
科学研究应用
阿拉伯糖基巯基嘌呤在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的结构单元,以及作为研究核苷类似物的探针。
生物学: 该化合物用于研究 DNA 和 RNA 合成,以及研究与核苷代谢相关的酶活性。
医药: 阿拉伯糖基巯基嘌呤具有潜在的治疗应用,特别是在治疗某些癌症和病毒感染方面,因为它能够干扰核酸合成。
工业: 它用于生产药物,并在开发新药的研究中用作研究工具。
作用机制
阿拉伯糖基巯基嘌呤通过掺入 DNA 和 RNA 中发挥作用,从而破坏核酸合成。这会导致细胞增殖抑制,特别是在快速分裂的细胞中,例如癌细胞。该化合物靶向参与核苷代谢的酶,如次黄嘌呤-鸟嘌呤磷酸核糖转移酶 (HGPRTase),并被转化为干扰 DNA 和 RNA 合成的活性代谢物 .
类似化合物:
阿拉伯糖基腺嘌呤: 另一种具有抗病毒和抗癌特性的核苷类似物。
阿拉伯糖基胞嘧啶: 用于治疗某些白血病。
巯基嘌呤: 一种用于治疗白血病和自身免疫性疾病的嘌呤类似物。
独特之处: 阿拉伯糖基巯基嘌呤由于阿拉伯糖和巯基嘌呤的独特组合而独一无二,赋予其独特的化学和生物学特性。它干扰核酸合成的能力使其成为研究和治疗应用中宝贵的工具。
总之,阿拉伯糖基巯基嘌呤是一种在各个科学研究领域都具有重要意义的化合物,因为它具有独特的性质和潜在的应用。它的合成、化学反应性和作用机制使其成为研究核苷类似物及其应用的通用且有价值的化合物。
生化分析
Biochemical Properties
2’-Deoxy-6-thioinosine plays a crucial role in biochemical reactions by acting as an antimetabolite. It interferes with DNA synthesis and repair mechanisms, making it effective in targeting rapidly dividing cells, such as cancer cells. This compound interacts with several key enzymes and proteins, including DNA polymerases and ribonucleotide reductase. The interaction with DNA polymerases leads to the incorporation of 2’-Deoxy-6-thioinosine into the DNA strand, causing chain termination and inhibition of DNA synthesis . Additionally, it inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides from ribonucleotides, further disrupting DNA synthesis .
Cellular Effects
2’-Deoxy-6-thioinosine exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by causing DNA damage and activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, including the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, 2’-Deoxy-6-thioinosine influences gene expression by incorporating into DNA and causing mutations that lead to altered transcriptional profiles . In immune cells, it suppresses proliferation and modulates cytokine production, making it useful in the treatment of autoimmune diseases .
Molecular Mechanism
The molecular mechanism of 2’-Deoxy-6-thioinosine involves several key steps. Upon entering the cell, it is phosphorylated by cellular kinases to form its active triphosphate form . This active form competes with natural nucleotides for incorporation into DNA by DNA polymerases . Once incorporated, it causes chain termination and DNA strand breaks, leading to the activation of DNA damage response pathways . Additionally, 2’-Deoxy-6-thioinosine inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotides available for DNA synthesis . This dual mechanism of action makes it highly effective in targeting rapidly dividing cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxy-6-thioinosine have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes . Long-term exposure to 2’-Deoxy-6-thioinosine in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also shown that repeated administration of this compound leads to cumulative effects on tumor growth inhibition .
Dosage Effects in Animal Models
The effects of 2’-Deoxy-6-thioinosine vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as myelosuppression and hepatotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and toxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant antitumor activity .
Metabolic Pathways
2’-Deoxy-6-thioinosine is involved in several metabolic pathways, primarily through its conversion to active metabolites by cellular enzymes. The initial phosphorylation step is catalyzed by deoxycytidine kinase, followed by further phosphorylation to form the active triphosphate form . This active form is then incorporated into DNA, leading to its antitumor effects . Additionally, 2’-Deoxy-6-thioinosine can be metabolized by thiopurine methyltransferase, which adds a methyl group to the sulfur atom, potentially affecting its activity and toxicity . The interplay between these metabolic pathways determines the overall efficacy and safety profile of this compound.
Transport and Distribution
The transport and distribution of 2’-Deoxy-6-thioinosine within cells and tissues are mediated by nucleoside transporters and binding proteins . Equilibrative nucleoside transporters facilitate its uptake into cells, while concentrative nucleoside transporters enhance its intracellular accumulation . Once inside the cell, 2’-Deoxy-6-thioinosine is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis . The localization and accumulation of this compound are influenced by its interactions with binding proteins and transporters, which can affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2’-Deoxy-6-thioinosine is primarily within the nucleus, where it incorporates into DNA and exerts its antitumor effects . This localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and processed by cellular enzymes involved in DNA synthesis . Additionally, post-translational modifications and targeting signals may direct 2’-Deoxy-6-thioinosine to specific nuclear compartments, further enhancing its activity . The precise subcellular localization and distribution of this compound are critical for its therapeutic efficacy and minimizing off-target effects .
准备方法
合成路线和反应条件: 阿拉伯糖基巯基嘌呤可以通过一系列化学反应合成,这些反应涉及阿拉伯糖与巯基嘌呤的偶联。该过程通常包括保护阿拉伯糖上的羟基,然后形成与巯基嘌呤的糖苷键。然后进行脱保护步骤以得到最终产物。
工业生产方法: 阿拉伯糖基巯基嘌呤的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这通常包括使用自动化合成设备和严格的质量控制措施,以保持最终产品的稳定性。
化学反应分析
反应类型: 阿拉伯糖基巯基嘌呤会经历各种化学反应,包括:
氧化: 该反应会导致形成亚砜或砜。
还原: 还原反应可以将化合物转化为相应的硫醇形式。
取代: 亲核取代反应可以在嘌呤环上发生,导致形成各种衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 烷基卤化物或酰氯等试剂可以在碱性条件下使用,以促进取代反应。
主要产物: 从这些反应形成的主要产物包括阿拉伯糖基巯基嘌呤的各种氧化、还原和取代衍生物,每种衍生物都具有独特的化学和生物学特性。
相似化合物的比较
Arabinosyladenine: Another nucleoside analog with antiviral and anticancer properties.
Arabinosylcytosine: Used in the treatment of certain leukemias.
Mercaptopurine: A purine analog used in the treatment of leukemia and autoimmune diseases.
Uniqueness: Arabinosylmercaptopurine is unique due to its specific combination of arabinose and mercaptopurine, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and therapeutic applications.
属性
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLJMMBCDNRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945040 | |
| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-64-7, 2946-46-5 | |
| Record name | Inosine, 2'-deoxy-6-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inosine, 2'-deoxy-6-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Mercaptopurine-2-deoxyriboside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities of 2′-deoxy-6-thioinosine and its derivatives?
A: 2′-Deoxy-6-thioinosine (dI6S) and its derivatives have shown significant biological activity, primarily as antiviral and antitumor agents. [, , ] For instance, research has demonstrated the effectiveness of dI6S derivatives against Friend leukemia virus in mice. [] Furthermore, several derivatives, including those with modifications at the 6-position of the purine ring, exhibited potent antitumor activity against L1210 leukemia in mice. [] This activity was linked to the compound's solubility, suggesting a relationship between its physicochemical properties and biological activity.
Q2: What is a convenient method for synthesizing oligonucleotides containing 2′-deoxy-6-thioinosine?
A: A practical approach for synthesizing oligonucleotides containing dI6S involves using the convertible nucleoside O6-phenyl-2′-deoxyinosine. [] This strategy employs standard solid-phase DNA synthesis followed by the removal of protecting groups. Treatment with sodium hydrogen sulfide in aqueous solution efficiently introduces the sulfur functionality at the 6-position, deprotects the other nucleobases, and cleaves the oligonucleotide from the solid support, all in a single step. This method simplifies the process and allows for the efficient incorporation of dI6S into oligonucleotides for various downstream applications.
Q3: How does the structure of 2′-deoxy-6-thioinosine derivatives impact their antitumor activity?
A: The antitumor activity of 2′-deoxy-6-thioinosine derivatives is significantly influenced by modifications at the 6-position of the purine ring. [] Research has shown that introducing sulfenamide, sulfinamide, and sulfonamide groups at this position can lead to potent antitumor activity against L1210 leukemia in mice. Notably, the specific stereochemistry at the sulfur atom in the sulfinamide derivatives also plays a role in determining the compound's efficacy. This highlights the importance of structure-activity relationships (SAR) in designing and optimizing 2′-deoxy-6-thioinosine analogs for enhanced antitumor activity.
Q4: Are there alternative synthetic routes to obtain 2′-deoxy-6-thioguanosine and related nucleosides?
A: Yes, 2′-deoxy-6-thioguanosine (β-TGdR), a related nucleoside, can be synthesized efficiently using the stereospecific sodium salt glycosylation method. [] This approach involves reacting the sodium salt of 2-amino-6-chloropurine with a protected sugar moiety, followed by specific transformations to introduce the desired thio group at the 6-position. This method allows for high yields and good stereochemical control, making it a valuable alternative to other synthetic routes. Furthermore, this strategy can be extended to synthesize other biologically relevant purine nucleosides, including ara-guanine (araG) and ara-6-thioguanine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid](/img/structure/B1225704.png)
![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)


![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)




![[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B1225721.png)
